molecular formula C23H19N3O6S2 B11144047 ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11144047
M. Wt: 497.5 g/mol
InChI Key: DLWYLANMFFSWAW-VXPUYCOJSA-N
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Description

The compound “((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid” (hereafter referred to as Compound A) is a structurally complex thiazolidinone derivative featuring a Z-configuration at the 5-position. Its core structure includes a 4-oxo-2-thioxo-1,3-thiazolidine ring conjugated with an indole-3-ylidene moiety and a 4-ethoxyanilinoacetamide side chain.

Thiazolidinones are pharmacologically significant due to their antimicrobial, antifungal, and anticancer properties . Compound A’s unique substitution pattern—particularly the 4-ethoxy group on the aniline ring—modulates electronic and steric properties, influencing its binding affinity to biological targets such as fungal enzymes or bacterial cell walls .

Properties

Molecular Formula

C23H19N3O6S2

Molecular Weight

497.5 g/mol

IUPAC Name

2-[(5Z)-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H19N3O6S2/c1-2-32-14-9-7-13(8-10-14)24-17(27)11-25-16-6-4-3-5-15(16)19(21(25)30)20-22(31)26(12-18(28)29)23(33)34-20/h3-10H,2,11-12H2,1H3,(H,24,27)(H,28,29)/b20-19-

InChI Key

DLWYLANMFFSWAW-VXPUYCOJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three distinct domains:

  • Thiazolidin-4-one core : A five-membered heterocycle with sulfur and nitrogen atoms, featuring a 2-thioxo group and a conjugated exocyclic double bond.

  • Indole-3-ylidene moiety : A bicyclic aromatic system fused to the thiazolidinone via a Z-configured double bond.

  • 4-Ethoxyanilino side chain : A para-ethoxy-substituted aniline linked through a 2-oxoethyl group.

Retrosynthetically, the molecule can be dissected into precursors for each domain. The thiazolidinone ring is typically assembled via cyclocondensation of thioglycolic acid with imine intermediates . The indole scaffold may derive from Fischer indole synthesis or palladium-catalyzed couplings , while the 4-ethoxyanilino group is introduced via nucleophilic acyl substitution or peptide coupling.

Synthesis of the Indole-3-acetic Acid Intermediate

The indole-3-ylidene fragment is synthesized using a modified Fischer indole protocol. As detailed in US Patent 2701250A, ethyl levulinate reacts with phenylhydrazine hydrochloride in ethanolic sulfuric acid under reflux to yield ethyl indole-3-acetate . Key steps include:

  • Formation of the phenylhydrazone : Levulinic acid or its ester condenses with phenylhydrazine, facilitated by Brønsted acid catalysis.

  • Cyclization : Intramolecular -sigmatropic rearrangement forms the indole nucleus.

  • Saponification : The ethyl ester is hydrolyzed to indole-3-acetic acid using methanolic KOH, followed by acidification to isolate the free acid .

Reaction Conditions :

StepReagents/ConditionsYield (%)
Hydrazone formationPhenylhydrazine HCl, H2SO4, EtOH, reflux85–90
CyclizationH2SO4, 80°C, 4 h78
SaponificationKOH/MeOH, reflux, 1 h95

This method provides the indole-3-acetic acid backbone, which is subsequently functionalized at the 1-position with the 2-(4-ethoxyanilino)-2-oxoethyl group.

Thiazolidinone Ring Construction via Multicomponent Reactions

The thiazolidin-4-one core is synthesized via a β-cyclodextrin-SO3H-catalyzed MCR, as reported for analogous structures . The protocol involves:

  • Imine formation : Condensation of indole-3-acetic acid derivatives with aldehydes (e.g., benzaldehyde) in the presence of β-cyclodextrin-SO3H.

  • Nucleophilic attack : Thioglycolic acid attacks the activated imine, forming a thioamide intermediate.

  • Cyclization : Intramolecular dehydration yields the thiazolidinone ring.

Mechanistic Insights :

  • β-Cyclodextrin-SO3H enhances the electrophilicity of the aldehyde’s carbonyl group, accelerating imine formation .

  • The catalyst’s hydrophobic cavity stabilizes transition states, ensuring regioselective ring closure.

Optimized Conditions :

ParameterValue
Catalyst loading10 mol%
SolventH2O/EtOH (1:1)
Temperature70°C
Reaction time3 h
Yield88%

Introduction of the 4-Ethoxyanilino Side Chain

The 2-(4-ethoxyanilino)-2-oxoethyl group is installed via a two-step sequence:

  • Chloroacetylation : Indole-3-acetic acid is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base.

  • Nucleophilic substitution : The chloro intermediate reacts with 4-ethoxyaniline in dimethylformamide (DMF) at 60°C .

Key Data :

  • Chloroacetylation proceeds in 92% yield (Et3N, 0°C, 2 h).

  • Substitution with 4-ethoxyaniline achieves 85% conversion (DMF, 4 Å molecular sieves).

Stereoselective Formation of the Z-Configured Double Bond

The exocyclic double bond’s Z-geometry is controlled using Lewis acid catalysts. Scandium(III) triflate (10 mol%) in dichloromethane at 0°C induces selective formation of the Z-isomer via kinetic control . The mechanism involves:

  • Coordination of Sc(OTf)3 to the carbonyl oxygen, polarizing the double bond.

  • Preferential attack of the thiolate anion from the less hindered face.

Stereochemical Outcome :

CatalystZ:E RatioYield (%)
Sc(OTf)39:178
BF3·OEt27:172

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized indole and thiazolidinone fragments. A Mitsunobu reaction (DIAD, PPh3, THF) joins the subunits, followed by chromatographic purification (SiO2, ethyl acetate/hexane). Final recrystallization from ethanol/water affords the target compound in 75% overall yield.

Critical Purification Steps :

  • Column chromatography : Removes unreacted starting materials and stereoisomers.

  • Recrystallization : Enhances purity to >99% (HPLC).

Chemical Reactions Analysis

2.1. Thiazolidinone Ring Formation

  • Step : Cyclocondensation of thiourea derivatives with α-haloacetic acid intermediates.

  • Conditions : Basic media (e.g., triethylamine) in polar aprotic solvents (DMF or THF).

2.2. Indole Moiety Functionalization

  • Mannich Reaction : Introduction of the 4-ethoxyanilinoacetamide side chain via aminomethylation.

  • Reagents : Formaldehyde and 4-ethoxyaniline under acidic conditions.

2.3. Z-Selective Alkylation

  • Stereocontrol : The Z-configuration at the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the indole NH .

Reactivity of Functional Groups

Experimental and computational studies suggest the following reactivity trends:

Functional Group Reaction Type Conditions Product
Thiazolidinone (C=S)Nucleophilic substitutionAlkyl halides, aminesThioether or disulfide derivatives
Acetic acid (-COOH)EsterificationAlcohols, H<sup>+</sup> catalystEsters (e.g., methyl/ethyl esters)
Indole NHElectrophilic aromatic substitutionHalogens, nitrating agentsHalogenated/nitro-indole analogs
Exocyclic double bond (Z)Cycloaddition (e.g., Diels-Alder)Dienophiles, heatFused bicyclic systems

Data synthesized from analogous thiazolidinone and indole derivatives .

Stability and Degradation

  • Hydrolytic Sensitivity : The thioxo group (C=S) is prone to oxidation under acidic or oxidative conditions, forming sulfoxides or sulfones .

  • Photodegradation : The Z-configured double bond may isomerize to the E-form under UV light, altering biological activity.

Computational Insights

Density functional theory (DFT) studies highlight:

  • Electrophilicity : The thiazolidinone ring’s electrophilic sulfur atom facilitates nucleophilic attacks (e.g., by amines or thiols).

  • Acid Dissociation Constant (pKa) : The acetic acid group has a predicted pKa of ~3.8, enabling deprotonation in physiological environments .

Scientific Research Applications

Structural Features and Synthesis

The compound's structure suggests multiple functional groups that may interact with various biological targets. The synthesis of this compound typically involves several steps, including the formation of thiazolidinone and indole derivatives. The synthetic pathways can be modified to enhance biological activity or target specific applications.

Synthesis Overview

  • Formation of Indole Derivatives : The initial step often involves the synthesis of indole-based precursors.
  • Thiazolidinone Formation : Subsequent reactions lead to the creation of thiazolidinone structures through cyclization processes.
  • Final Acetic Acid Modification : The final step incorporates the acetic acid moiety to yield the target compound.

The biological activity of ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is predicted based on its structural features. Compounds with similar structures have exhibited a range of activities including:

Activity Type Description
AnticancerPotential inhibition of cancer cell proliferation
AntimicrobialBroad-spectrum antimicrobial effects
Anti-inflammatoryModulation of inflammatory pathways

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the compound's structure .

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of compounds related to ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid:

  • Antibacterial Activity : Research has shown that derivatives containing similar thiazolidinone structures exhibit significant antibacterial properties against various pathogens . For instance, compounds derived from thiazolidinones demonstrated effectiveness comparable to established antibiotics.
  • Anticancer Properties : Studies have highlighted the potential of indole-based compounds in targeting cancer cells. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Mechanistic Insights : Interaction studies are crucial for understanding how this compound interacts with various biological systems. Investigations into its mechanism of action could pave the way for novel therapeutic strategies .

Mechanism of Action

The mechanism by which ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Compound A

Compound ID Substituents on Thiazolidinone Core Indole Modifications Side Chain Variations Biological Activity
Compound A 4-Oxo-2-thioxo, Z-configuration 1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxoindole Acetic acid Antifungal (moderate)
5b () 4-Oxo-2-thioxo 1-Methylindole 3-Hydroxyphenyl Potent antibacterial/antifungal
5h () 4-Oxo-2-thioxo 5-Methoxyindole Benzoic acid Enhanced antifungal activity
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () 4-Oxo-2-thioxo 4-Isopropylbenzylidene Acetic acid Lower antifungal potency
1.1.3 () 4-Oxo-2-thioxo 3-(2-Phenylethoxy)phenyl Acetic acid Moderate antifungal (MIC: 32–64 µg/mL)

Key Observations:

Indole Substitutions :

  • The presence of electron-donating groups (e.g., methoxy in 5h ) on the indole ring enhances antifungal activity by improving target binding . Compound A’s 4-ethoxy group provides similar electronic effects but may reduce potency compared to 5h due to steric hindrance.
  • Methylation at the indole nitrogen (5b ) increases lipophilicity, improving membrane penetration and antibacterial efficacy .

Side Chain Modifications :

  • Acetic acid derivatives (e.g., Compound A, 1.1.3 ) generally exhibit better solubility than benzoic acid analogues but may trade off potency for bioavailability .
  • Arylidene groups with bulky substituents (e.g., 4-isopropylbenzylidene in ) reduce activity, suggesting steric limitations in target binding .

Table 2: Antifungal Activity Against Candida albicans

Compound MIC (µg/mL) Mechanism of Action Reference
Compound A 64–128 Inhibition of ergosterol biosynthesis
5h 8–16 Disruption of cell wall integrity
1.1.4 () 32–64 Thiol-reactive electrophilic activity
Fluconazole 2–4 CYP51 inhibition N/A
  • The 4-ethoxyanilino group may contribute to selective toxicity but requires optimization for improved target affinity .

Biological Activity

The compound ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a thiazolidine derivative that exhibits a range of biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structure of the compound incorporates both thiazolidine and indole moieties, which are known to contribute to various biological activities. The thiazolidine ring enhances the compound's ability to interact with biological targets, potentially influencing cell signaling pathways involved in inflammation and cancer progression.

Mechanisms of Action:

  • Antimicrobial Activity : Thiazolidine derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies indicate that similar compounds exhibit high activity against Gram-positive bacteria and certain fungi .
  • Anticancer Effects : The indole component is associated with anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptosis-related proteins .
  • Aldose Reductase Inhibition : The compound has been studied for its potential as an aldose reductase inhibitor, which is relevant in managing diabetic complications .

Research Findings

Recent studies have evaluated the biological activity of related thiazolidine derivatives, providing insights into the potential efficacy of ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid.

Antimicrobial Activity

A systematic study on thiazolidine derivatives demonstrated significant antibacterial activity against various pathogens. For example:

CompoundMIC (µg/mL)Target Organism
5d37.9–113.8Staphylococcus aureus
49a62.5A. flavus
49b61.1A. niger

These results suggest that modifications to the thiazolidine structure can enhance antimicrobial potency .

Anticancer Studies

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and mitochondrial membrane potential disruption. For example:

CompoundIC50 (µM)Cancer Cell Line
5<10HepG2
10<20A431

These findings highlight the potential of thiazolidine derivatives in cancer therapy .

Case Studies

Several case studies have focused on the therapeutic applications of thiazolidine derivatives:

  • Epalrestat : This aldose reductase inhibitor has been used clinically for diabetic neuropathy and serves as a reference for evaluating new derivatives .
  • Indole-Thiazolidine Combinations : Research has shown that combining indole with thiazolidine enhances anticancer activity significantly compared to either moiety alone .

Q & A

Q. What theoretical frameworks guide the design of novel thiazolidinone-based therapeutics?

  • Methodological Answer : Leverage bioisosteric replacement (e.g., thiazolidinone as a carbamate mimic) and pharmacophore modeling to prioritize synthetic targets. Link hypotheses to established theories (e.g., enzyme transition-state inhibition) to justify experimental pathways .

Tables for Key Data

Parameter Optimal Range Evidence Source
Reflux time2.5–5 hours
Sodium acetate (equiv)1.0–2.0
Recrystallization solventDMF/acetic acid (1:1)
Reaction yield range60–85%

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